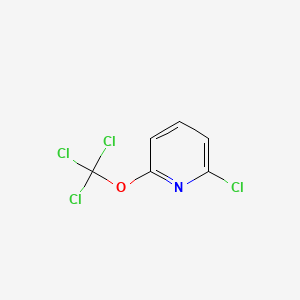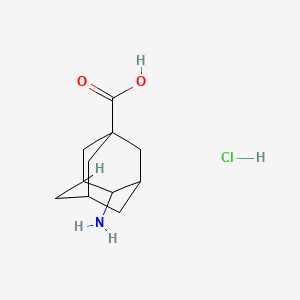
2-Chloro-6-(trichloromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(trichloromethoxy)pyridine, also known as Nitrapyrin, is a colorless or white crystalline solid with a mild, sweet odor . It has a molecular weight of 230.91 .
Synthesis Analysis
The synthesis of 2-Chloro-6-(trichloromethoxy)pyridine involves various methods . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trichloromethoxy)pyridine is represented by the empirical formula C6H3Cl4N . The SMILES string representation is Clc1cccc(n1)C(Cl)(Cl)Cl .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-(trichloromethoxy)pyridine are not detailed in the search results, it’s known that this compound can be further fluorinated and chlorinated to produce various pesticides .Physical And Chemical Properties Analysis
2-Chloro-6-(trichloromethoxy)pyridine is a powder that is soluble in ethanol . It has a flash point of 100 °C .Applications De Recherche Scientifique
Agriculture: Nitrification Inhibition
2-Chloro-6-(trichloromethoxy)pyridine: , also known as nitrapyrin , is widely used as a nitrification inhibitor in agriculture . It slows down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) by inhibiting the activity of nitrifying bacteria. This process helps to:
Environmental Protection: Emission Reduction
In environmental science, nitrapyrin is applied to reduce greenhouse gas emissions from agricultural soils . By inhibiting nitrification, it decreases:
Crop Production: Yield Enhancement
The application of nitrapyrin has been shown to enhance crop yields significantly. It improves nitrogen availability in the soil, leading to:
Chemical Synthesis: Organic Reactions
In the field of organic chemistry, 2-Chloro-6-(trichloromethoxy)pyridine serves as a key intermediate for synthesizing various compounds. It is utilized in:
Wood Preservation: Antifungal Agent
As a wood preservative, nitrapyrin acts as an effective antifungal agent. It helps to:
Microbiology: Metabolic Studies
In microbiological research, nitrapyrin is used to study the metabolism of nitrifying bacteria. It helps to understand:
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-6-(trichloromethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-4-2-1-3-5(11-4)12-6(8,9)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTIWSCJGUHRJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OC(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744664 |
Source


|
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trichloromethoxy)pyridine | |
CAS RN |
1221171-69-2 |
Source


|
| Record name | 2-Chloro-6-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)




![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
